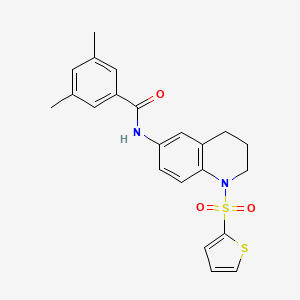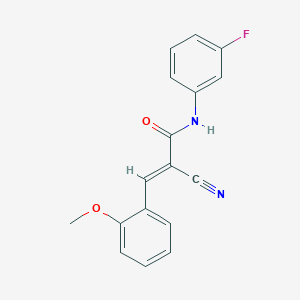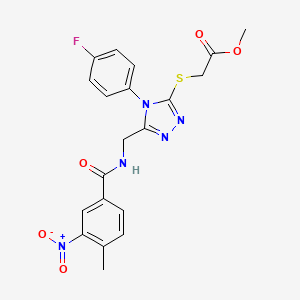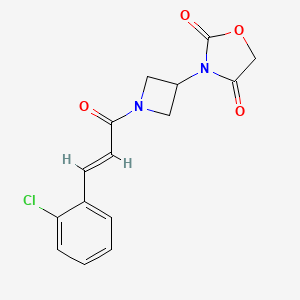
3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with a multifaceted structure. It boasts a unique combination of a benzamide group, a tetrahydroquinoline ring, and a thiophene-2-ylsulfonyl moiety. These components contribute to its diverse chemical and biological properties, making it a valuable subject of study in various scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multi-step organic synthesis. Key steps include:
Formation of Tetrahydroquinoline Ring: : The synthesis begins with the formation of the tetrahydroquinoline ring. Typically, this involves the cyclization of a precursor amine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Thiophene-2-ylsulfonyl Group: : The thiophene-2-ylsulfonyl group is introduced through a sulfonylation reaction. This can be achieved by reacting the tetrahydroquinoline derivative with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine.
Amide Bond Formation: : The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride to form the desired benzamide. This step is typically carried out using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would necessitate optimization of these synthetic routes to ensure cost-effectiveness, high yield, and scalability. Methods such as continuous flow synthesis could be explored to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions could also be significant, especially for altering the sulfonyl group. Reducing agents such as lithium aluminium hydride (LiAlH₄) might be employed.
Substitution: : Given the aromatic nature of the compound, electrophilic and nucleophilic substitution reactions are plausible, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Bases and Acids: : Triethylamine, hydrochloric acid.
Major Products
Oxidation: : Oxidation products may include sulfoxides or sulfones.
Reduction: : Reduction may yield thiol derivatives or alter the sulfonyl group to sulfoxides.
Substitution: : Substitution reactions could lead to various functionalized derivatives at the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is often used in studies related to molecular interactions and reaction mechanisms due to its unique functional groups.
Biology
Biologically, the compound is studied for its potential therapeutic properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, researchers explore its efficacy in treating specific conditions. The presence of the tetrahydroquinoline ring is notable, as this structure is often found in bioactive compounds.
Industry
Industrially, this compound could be used in the development of new materials with specific chemical properties, such as catalysts or polymer additives.
作用機序
The mechanism by which 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects is largely influenced by its ability to interact with various molecular targets. The sulfonyl group and the aromatic rings enable binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
Similar compounds to 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include other tetrahydroquinoline derivatives and benzamide-containing molecules. What sets this compound apart is the thiophen-2-ylsulfonyl group, which introduces unique chemical properties and potential biological activities.
List of Similar Compounds
3,5-dimethyl-N-(1-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3,5-dimethyl-N-(1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3,5-dimethyl-N-(1-(p-toluenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
特性
IUPAC Name |
3,5-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-11-16(2)13-18(12-15)22(25)23-19-7-8-20-17(14-19)5-3-9-24(20)29(26,27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHDWVKSOEOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)


![4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B2843188.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)
![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)
![1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2843192.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)
![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2843198.png)

